molecular formula C21H20N2O2 B2633597 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903409-93-7

2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2633597
CAS No.: 1903409-93-7
M. Wt: 332.403
InChI Key: CFFOZUKJMGQUNJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development

Naphthalene derivatives, such as those involved in the synthesis and characterization of chemosensors for transition metal ions, have shown significant selectivity towards Cu2+ ions. This application is crucial for environmental monitoring and industrial processes where metal ion detection is required. The detection limits for Cu2+ with specific naphthalene derivatives have been reported as low as 1.48 × 10−8 mol L−1, indicating high sensitivity and potential for trace metal analysis (Gosavi-Mirkute et al., 2017).

Anticonvulsant Activity

Research on naphthalene-2-yl acetate derivatives has demonstrated potential anticonvulsant properties. These compounds were synthesized and tested for their ability to delay strychnine-induced seizures, showing significant effects compared to phenobarbital. This suggests a potential application in developing new anticonvulsant therapies (Ghareb et al., 2017).

Organocatalysis

Compounds similar to the queried chemical structure have been investigated for their role as organocatalysts in asymmetric Michael addition reactions. These reactions are fundamental in creating chiral molecules, which are vital for pharmaceutical synthesis. Studies on derivatives like 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol have provided insights into the catalytic mechanisms and could contribute to more efficient synthesis methods for chiral drugs (Cui Yan-fang, 2008).

Fluorescence Sensing

Derivatives of naphthalene and pyridine have been explored for their fluorescence emission changes in the presence of metal ions. These findings highlight the potential of such compounds in developing fluorescence-based sensors for detecting specific metal ions, which can be used in environmental monitoring and bioimaging applications (Jali et al., 2013).

Electropolymerization

Research into derivatized bis(pyrrol-2-yl) arylenes, which share structural similarities with the target compound, has opened new avenues in conducting polymer development through electropolymerization. These polymers exhibit low oxidation potentials and high stability, suggesting their potential use in electronic devices and sensors (Sotzing et al., 1996).

Properties

IUPAC Name

2-naphthalen-1-yl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-13-11-18(15-23)25-20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFOZUKJMGQUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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